

Bromocresol Green: Application and Protocols for Microbiological Growth Media

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bromocresol green (BCG) is a triphenylmethane dye widely utilized as a pH indicator in microbiological growth media.[1] Its distinct color change within a specific pH range allows for the differentiation and identification of microorganisms based on their metabolic activities.[1] BCG is particularly valuable in differential media, where it provides a visual cue for pH shifts resulting from substrate metabolism.

The primary application of **bromocresol green** in microbiology is to monitor changes in the acidity or alkalinity of the culture medium.[1] Many microorganisms, through processes like fermentation, produce acidic byproducts, causing a decrease in the pH of the surrounding medium. Conversely, metabolic activities such as decarboxylation of amino acids can lead to an increase in pH. **Bromocresol green** effectively visualizes these shifts, aiding in the characterization of microbial species.

The indicator exhibits a color transition from yellow at a pH below 3.8 to blue-green above a pH of 5.4.[2] This pH range makes it suitable for detecting subtle to significant changes in acidity, which are characteristic of many microbial metabolic pathways.

Key Applications in Microbiological Media:



- Carbohydrate Fermentation: Incorporated into fermentation broth or agar, bromocresol
 green indicates acid production from the fermentation of specific carbohydrates. A color
 change from green or blue-green to yellow signifies a positive fermentation reaction.
- Amino Acid Decarboxylation: In media designed to detect amino acid decarboxylase activity,
 the breakdown of amino acids results in the production of alkaline amines. This leads to a
 rise in pH, causing the bromocresol green indicator to shift to a blue or purple color,
 indicating a positive result.
- Detection of Proteolytic Activity: Bromocresol green can be used in milk or casein-based agars to detect protease production. The breakdown of proteins releases amino acids and peptides, leading to a pH change that is visualized by the indicator.[3][4]
- Selective and Differential Media for Fungi: As seen in Candida BCG Agar, bromocresol
 green is used to differentiate Candida species based on their ability to ferment dextrose,
 resulting in yellow zones around the colonies of fermenting species.

Quantitative Data Summary

Parameter	Value	Reference
pH Range	3.8 - 5.4	[2]
Acidic Color	Yellow (pH < 3.8)	[2]
Transition Color	Green	
Alkaline Color	Blue-Green (pH > 5.4)	[2]
рКа	4.8	[1]
Typical Concentration in Media	0.0015% - 0.04% (w/v)	[4][5]

Experimental Protocols Preparation of Bromocresol Green Indicator Solution (0.04% w/v Aqueous)

This protocol provides a general-purpose indicator solution that can be added to various basal media.



Materials:

- Bromocresol green powder
- Sodium hydroxide (0.05 M)
- Ethyl alcohol (95%)
- · Distilled or deionized water
- 250 ml volumetric flask
- · Weighing balance
- Measuring cylinders

Procedure:

- Weigh out 0.1 g of bromocresol green powder.
- In a 250 ml volumetric flask, dissolve the bromocresol green powder in 2.9 ml of 0.05 M sodium hydroxide solution and 5 ml of 95% ethyl alcohol.
- Gently swirl the flask to dissolve the powder completely.
- Add an additional 50 ml of 95% ethyl alcohol and mix.
- Bring the final volume to 250 ml with distilled or deionized water.
- Shake the flask well to ensure a homogenous solution.
- Store the indicator solution in a labeled reagent bottle.

Protocol for Bromocresol Green Carbohydrate Fermentation Broth

This medium is used to determine the ability of a microorganism to ferment a specific carbohydrate, indicated by acid production.



Materials:

- Peptone: 10 g
- Sodium chloride (NaCl): 5 g
- Specific carbohydrate (e.g., glucose, lactose, sucrose): 5-10 g
- Bromocresol green indicator solution (0.04%): 10 ml
- · Distilled or deionized water: 1000 ml
- Test tubes with Durham tubes (for gas detection)
- Autoclave

Procedure:

- Dissolve the peptone and sodium chloride in 1000 ml of distilled water.
- Add 10 ml of the 0.04% **bromocresol green** indicator solution.
- Adjust the pH of the medium to 7.0 ± 0.2 . The medium should be green.
- Dispense the basal broth into test tubes containing inverted Durham tubes.
- Sterilize the basal broth by autoclaving at 121°C for 15 minutes.
- Prepare a 10% (w/v) solution of the desired carbohydrate and sterilize by filtration.
- Aseptically add the sterile carbohydrate solution to the basal broth to a final concentration of 0.5-1.0%.
- Inoculate the broth with a pure culture of the test microorganism.
- Incubate at the optimal temperature for the microorganism (e.g., 35-37°C) for 24-48 hours.

Interpretation:



- Positive (Acid production): The color of the medium changes from green to yellow.
- · Negative: The medium remains green.
- Gas production: A bubble is observed in the inverted Durham tube.

Protocol for Decarboxylase Broth with Bromocresol Green as Indicator

This broth is used to differentiate bacteria based on their ability to decarboxylate an amino acid, leading to an alkaline pH shift. While traditionally bromocresol purple is used, the principle allows for the substitution with **bromocresol green** for a different colorimetric observation.

Materials:

· Peptone: 5 g

Beef extract: 5 g

Dextrose: 0.5 g

• Bromocresol green: 0.02 g

Pyridoxal: 0.005 g

• L-amino acid (lysine, ornithine, or arginine): 10 g

Distilled or deionized water: 1000 ml

Sterile mineral oil

Screw-capped test tubes

Autoclave

Procedure:



- Dissolve all ingredients, except the amino acid, in 1000 ml of distilled water to create the basal medium.
- Divide the basal medium into four aliquots. One will be the control (no amino acid), and to the other three, add lysine, ornithine, and arginine, respectively.
- Adjust the final pH to 6.0 ± 0.2 .
- Dispense the media into screw-capped test tubes.
- Sterilize by autoclaving at 121°C for 10 minutes.
- Inoculate the tubes with a pure culture of the test organism. A control tube (without amino acid) should also be inoculated.
- Aseptically overlay the surface of the broth in each tube with approximately 1 ml of sterile mineral oil.
- Incubate at 35-37°C for up to 4 days, examining daily.

Interpretation:

- Initial reaction: All tubes should turn yellow within the first 24 hours due to glucose fermentation.
- Positive (Decarboxylation): The medium reverts to a blue-green or blue color after the initial yellowing.
- · Negative: The medium remains yellow.
- · Control tube: Should remain yellow.

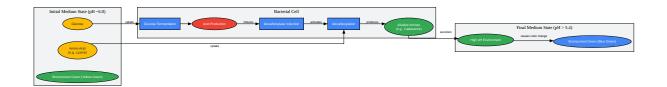
Visualizations Signaling Pathways and Experimental Workflows





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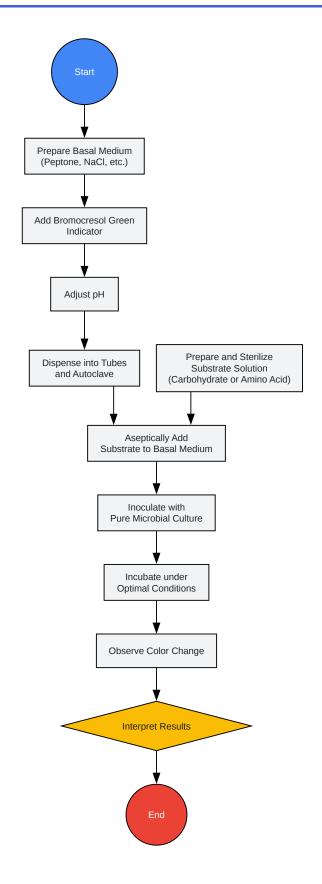
Caption: Carbohydrate fermentation pathway leading to a decrease in media pH.



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Caption: Amino acid decarboxylation pathway leading to an increase in media pH.





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Caption: General experimental workflow for preparing and using differential media.



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- To cite this document: BenchChem. [Bromocresol Green: Application and Protocols for Microbiological Growth Media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025135#bromocresol-green-in-microbiological-growth-media-preparation]

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